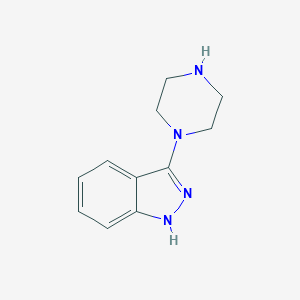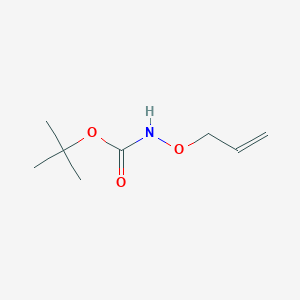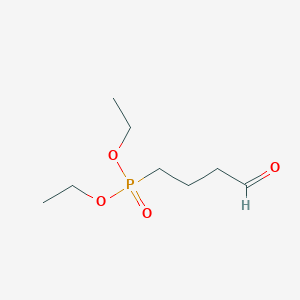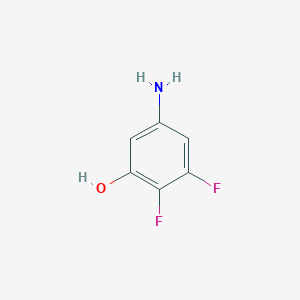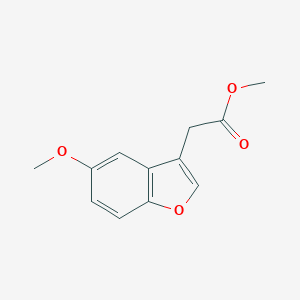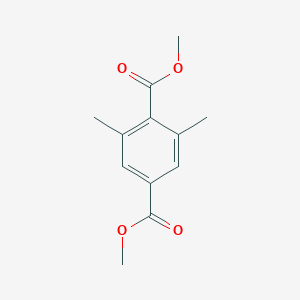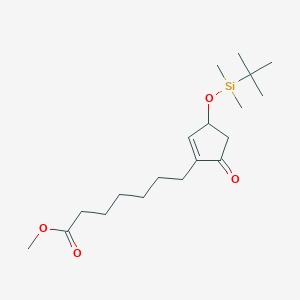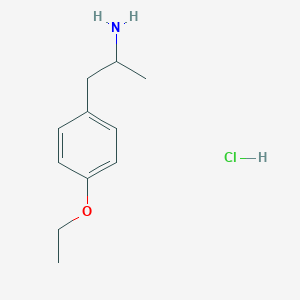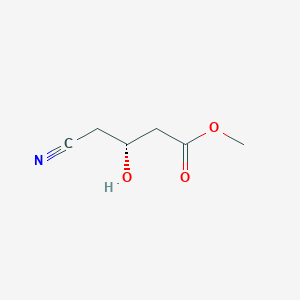
4-Cyano-3-hydroxy-butanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-hydroxy-butanoic acid methyl ester, also known as CHBME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-hydroxy-butanoic acid methyl ester has been investigated for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 4-Cyano-3-hydroxy-butanoic acid methyl ester has been studied for its anti-inflammatory, antioxidant, and anti-tumor properties. In agriculture, 4-Cyano-3-hydroxy-butanoic acid methyl ester has been tested as a plant growth regulator and a pesticide. In industry, 4-Cyano-3-hydroxy-butanoic acid methyl ester has been explored as a raw material for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyano-3-hydroxy-butanoic acid methyl ester is not fully understood. However, studies have suggested that 4-Cyano-3-hydroxy-butanoic acid methyl ester may exert its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-Cyano-3-hydroxy-butanoic acid methyl ester has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-Cyano-3-hydroxy-butanoic acid methyl ester has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-Cyano-3-hydroxy-butanoic acid methyl ester has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cyano-3-hydroxy-butanoic acid methyl ester in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals. 4-Cyano-3-hydroxy-butanoic acid methyl ester is also relatively easy to synthesize and purify. However, one limitation of using 4-Cyano-3-hydroxy-butanoic acid methyl ester is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-Cyano-3-hydroxy-butanoic acid methyl ester. One area of research is the development of 4-Cyano-3-hydroxy-butanoic acid methyl ester-based drugs for the treatment of inflammation, cancer, and other diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of 4-Cyano-3-hydroxy-butanoic acid methyl ester. Additionally, further studies are needed to elucidate the mechanism of action of 4-Cyano-3-hydroxy-butanoic acid methyl ester and its potential interactions with other drugs and chemicals.
Synthesemethoden
4-Cyano-3-hydroxy-butanoic acid methyl ester can be synthesized through the esterification of 4-cyano-3-hydroxybutanoic acid with methanol in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 70-72°C.
Eigenschaften
CAS-Nummer |
141942-84-9 |
|---|---|
Produktname |
4-Cyano-3-hydroxy-butanoic acid methyl ester |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
methyl (3R)-4-cyano-3-hydroxybutanoate |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-5(8)2-3-7/h5,8H,2,4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
SSIBSMAGWANLAQ-RXMQYKEDSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](CC#N)O |
SMILES |
COC(=O)CC(CC#N)O |
Kanonische SMILES |
COC(=O)CC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



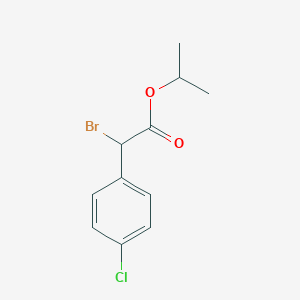
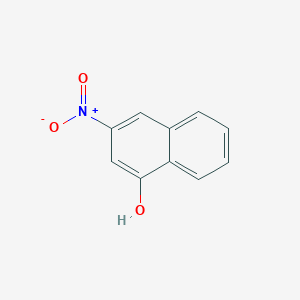
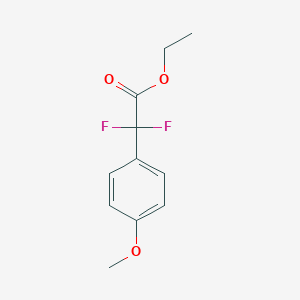
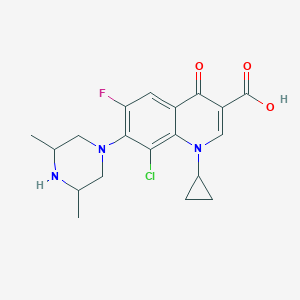
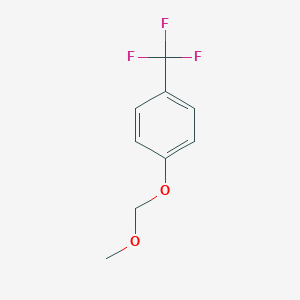
![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)
